

Application Notes: The Role of Indole-3-carboxylate in Modulating Intestinal Mucosal Integrity

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Compound of Interest

Compound Name: Indole-3-carboxylate

Cat. No.: B1236618

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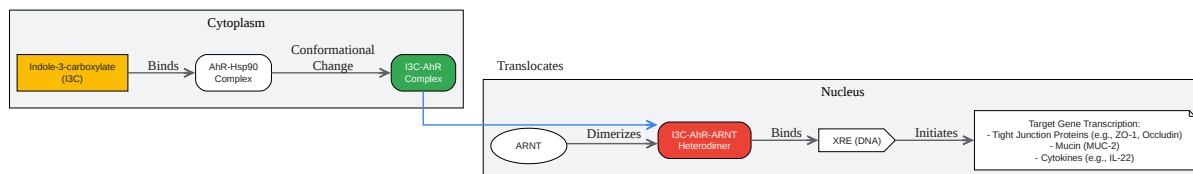
Introduction

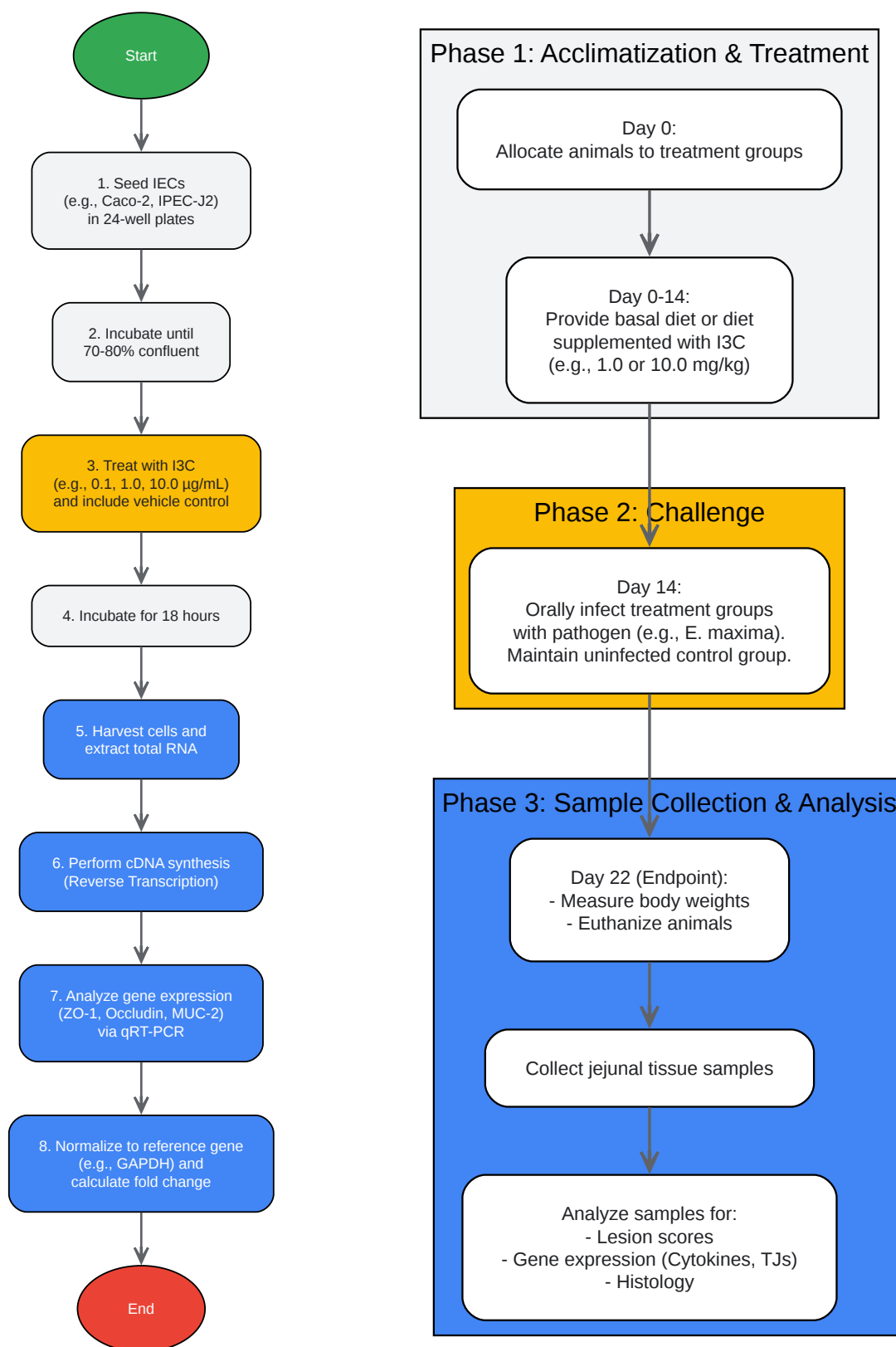
Indole-3-carboxylate (I3C), also referred to as Indole-3-carboxylic acid (ICOOH), is a key metabolite derived from the bacterial catabolism of dietary tryptophan in the gut.[1] Emerging evidence highlights its significant role as a signaling molecule in the host-microbiota interaction, particularly in the maintenance of intestinal homeostasis. The integrity of the intestinal mucosal barrier is critical for preventing the translocation of harmful luminal contents, such as pathogens and toxins, into the systemic circulation—a phenomenon often termed "leaky gut".[2][3] I3C has been identified as a potent modulator of this barrier, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR), making it a valuable tool for researchers studying intestinal health and developing novel therapeutics for inflammatory bowel diseases and other conditions linked to barrier dysfunction.[1][4][5]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

Indole-3-carboxylate exerts its beneficial effects on the intestinal mucosa by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][5] In its inactive state, AhR resides in the cytoplasm. Upon binding to ligands like I3C, AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[6] This activation leads to the transcription of genes involved

in enhancing the epithelial barrier, such as tight junction proteins, and modulating local immune responses, for instance, by influencing the production of IL-22.[\[2\]](#)[\[3\]](#)





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